

MK-0773: A Technical Overview of a Selective Androgen Receptor Modulator

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Compound of Interest

Compound Name: MK-0773

Cat. No.: B8082338

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Scientific Name: (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide[1][2]

MK-0773, also known as PF-05314882, is a potent and orally active steroidal selective androgen receptor modulator (SARM) developed by Merck and GTx.[3] It was investigated for the treatment of sarcopenia, the age-related loss of muscle mass and function.[3][4] As a SARM, **MK-0773** was designed to selectively target the androgen receptor (AR) in anabolic tissues like muscle and bone while minimizing androgenic side effects in reproductive tissues.[1][5]

Mechanism of Action

MK-0773 functions as a partial agonist of the androgen receptor.[3] Its tissue selectivity is attributed to its differential ability to modulate the AR's transcriptional activity. The development of **MK-0773** was based on a rational design strategy that identified ligands capable of inducing a moderate level of AR activation, sufficient for anabolic effects, while exhibiting reduced recruitment of transcriptional coactivators and stabilization of the N-/C-terminal interaction, which are required for more complete androgenic responses in reproductive tissues.[1][6] This bimodal activation of the AR is the molecular basis for its selective anabolic activity.[1]

Binding Affinity and In Vitro Activity

MK-0773 demonstrates high affinity for the androgen receptor. The following table summarizes its in vitro binding and activity data.

Parameter	Value	Species	Notes
IC50 (AR Binding)	6.6 nM	Not Specified	[7] [8] [9]
0.65 nM	Human	Transfected COS cells	
0.50 nM	Rat	Transfected COS cells	
0.55 nM	Dog	Transfected COS cells	
0.45 nM	Rhesus	Transfected COS cells	
EC50 (AR Binding)	6.6 nM	Not Specified	[3]
IP (Transactivation)	25 nM	Not Specified	Partial agonist activity
Emax (Transactivation)	78%	Not Specified	Relative to a full agonist
TRAF2 Emax	29%	Not Specified	[3]
N/C Interaction Emax	2%	Not Specified	Minimal induction of virilization-related interaction

Preclinical In Vivo Studies

Animal models, primarily in ovariectomized (OVX) and orchidectomized (ORX) rats, were utilized to evaluate the in vivo efficacy and tissue selectivity of **MK-0773**.

Animal Model	Dosage	Route	Key Findings
OVX Rats	6 and 80 mg/kg	s.c.	Stimulatory effects on cortical bone formation rate (BFR) and lean body mass (LBM).[7]
	5, 15, and 80 mg/kg	s.c.	Increased seminal vesicle weights with reduced effects on the prostate.[7]
ORX Rats	Daily injections for 17 days	s.c.	Comparison of seminal vesicle weight with vehicle and DHT controls.[7]

Clinical Trials

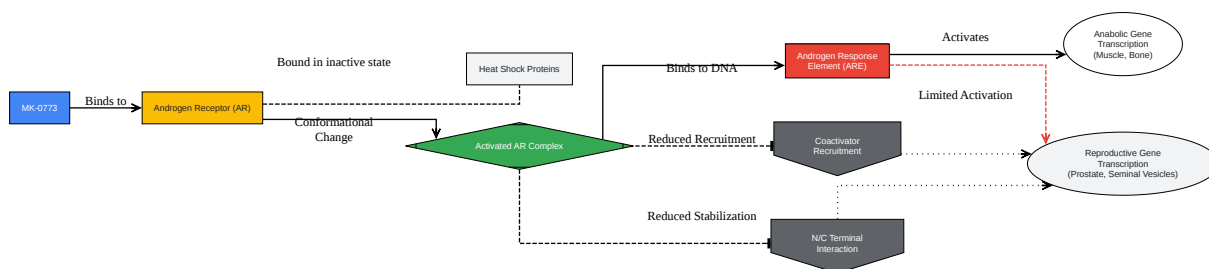
MK-0773 advanced to Phase IIa clinical trials for the treatment of sarcopenia in elderly women.

A randomized, placebo-controlled study evaluated the efficacy and safety of **MK-0773** in female participants with sarcopenia.[4] While the trial demonstrated a statistically significant increase in lean body mass (LBM) in the **MK-0773** group compared to placebo at 6 months ($p < 0.001$), this did not translate into a significant improvement in muscle strength or physical performance.[4][10]

Adverse events observed in the clinical trial included elevated liver transaminases, which resolved after discontinuation of the drug.[4][10] Importantly, there was no evidence of androgenization in the female participants.[4][10] Development of **MK-0773** was ultimately discontinued.[3]

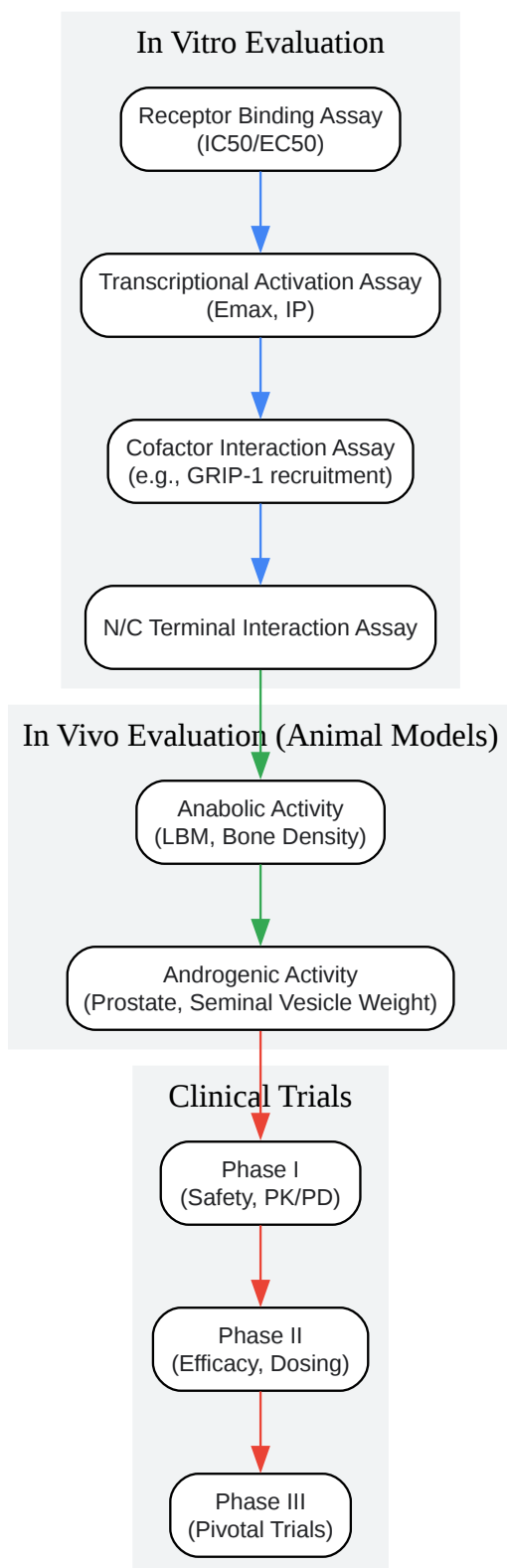
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **MK-0773** and a general workflow for evaluating SARM activity.



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Caption: Proposed signaling pathway of **MK-0773**, highlighting its selective activation of anabolic gene transcription.



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